Penicillide Penicillide AS-186a is a dibenzodioxocine that is 5H,7H-dibenzo[b,g][1,5]dioxocin-5-one substituted by a hydroxy group at position 11, a (1S)-1-hydroxy-3-methylbutyl group at position 3 and a methoxy and a methyl group at positions 4 and 9 respectively. It is isolated from the culture broth of Penicillium asperosporum and acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is a member of phenols, an aromatic ether, a lactone, a secondary alcohol and a dibenzodioxocine.
Penicillide is a natural product found in Talaromyces pinophilus, Penicillium simplicissimum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 55303-92-9
VCID: VC0005814
InChI: InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1
SMILES: CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol

Penicillide

CAS No.: 55303-92-9

Cat. No.: VC0005814

Molecular Formula: C21H24O6

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Penicillide - 55303-92-9

Specification

CAS No. 55303-92-9
Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
IUPAC Name 6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one
Standard InChI InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1
Standard InChI Key UOWGLBYIKHMCIS-HNNXBMFYSA-N
Isomeric SMILES CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2
SMILES CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
Canonical SMILES CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
Appearance Off-white solidPurity:≥95% by HPLC

Introduction

Chemical Identity and Structural Properties of Penicillide

Molecular Characterization

Penicillide is a depsidone-class compound characterized by a fused dibenzodioxocine core. Its IUPAC name, (3R)-3-[(2S)-2-hydroxy-3-(4-methoxy-3-methyl-5-oxo-2,3-dihydrofuran-2-yl)propyl]-5-methoxy-4-methyl-2H-furo[2,3-h]chromen-2-one, reflects its complex polycyclic architecture . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC21H24O6C_{21}H_{24}O_6
Molecular Weight372.4 g/mol
CAS Number55303-92-9
SMILESCOc1c(ccc2Oc3c(O)cc(C)cc3COC(=O)c12)C@@HCC(C)C
SolubilitySoluble in DMSO, ethanol, methanol
StabilityStable at -20°C for ≥3 years

The compound’s stereochemistry, particularly the (3R) and (2S) configurations, is critical for its bioactivity, as epimerization or structural modifications often diminish potency .

Structural Analogs and Derivatives

Penicillide belongs to a family of structurally related compounds, including purpactin A (1'-O-acetylpenicillide), dehydropenicillide, and hydroxypenicillide. Purpactin A, for instance, exhibits enhanced ACAT inhibitory activity compared to penicillide, attributed to its acetyl moiety . A comparative analysis of key analogs is provided below:

CompoundMolecular FormulaNominal MassKey ModificationBioactivity Highlight
Penicillide (1)C21H24O6C_{21}H_{24}O_6372NoneACAT inhibition (IC₅₀: 6.7 µM)
Purpactin A (2)C23H26O7C_{23}H_{26}O_74141'-O-acetylationAntimicrobial (MIC: 2.42 µM)
5′-Hydroxypenicillide (7)C21H24O7C_{21}H_{24}O_7388Hydroxylation at C5′Enhanced cytotoxicity

Biosynthetic Origins and Natural Occurrence

Fungal Producers

Penicillide is predominantly synthesized by species within the genera Penicillium and Talaromyces. Notable producers include:

  • Penicillium purpurogenum (source of purpactin A)

  • Talaromyces flavus

  • Penicillium simplicissimum

Endophytic strains isolated from plants such as Phyllanthus emblica also produce penicillide, suggesting a role in plant-fungal symbiosis, possibly as a chemical defense agent .

Biosynthetic Pathway

The compound is derived via the polyketide synthase (PKS) pathway, with methylation and oxidative coupling steps forming its signature dibenzodioxocine framework. Isotopic labeling studies indicate that the methoxy groups originate from S-adenosylmethionine (SAM), while the lactone ring arises from cyclization of a linear polyketide intermediate .

Biological Activities and Mechanistic Insights

ACAT Inhibition and Cholesterol Metabolism

Penicillide inhibits acyl-CoA-cholesterol acyltransferase (ACAT), an enzyme critical for intracellular cholesterol esterification. By suppressing ACAT activity (IC₅₀: 6.7 µM) , it reduces lipid droplet formation in macrophages, positioning it as a potential therapeutic for atherosclerosis.

Anticancer and Cytotoxic Effects

Penicillide demonstrates cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (µM)Source
HEp-2 (laryngeal)6.7
KB (oral)43.77
RD (rhabdomyosarcoma)7.8

Mechanistically, it induces apoptosis via mitochondrial membrane depolarization and caspase-3 activation .

Enzyme Modulation

  • Calpain Inhibition: Penicillide suppresses m-calpain (IC₅₀: 7.1 µM), a protease implicated in neurodegenerative diseases .

  • Oxytocin Receptor Antagonism: At 67 µM, it blocks oxytocin binding, suggesting utility in managing preterm labor .

  • α-Glucosidase Inhibition: With an IC₅₀ of 78.4 µM, it may aid in diabetes management by delaying carbohydrate absorption .

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